N-Vinyl-2-pyrrolidone
Overview
Description
N-Vinyl-2-pyrrolidone is an organic compound characterized by a 5-membered lactam ring linked to a vinyl group. It is a colorless liquid, although commercial samples can sometimes appear yellowish. This compound is primarily used as a monomer in the production of polyvinylpyrrolidone, a versatile polymer with numerous applications in various industries .
Mechanism of Action
Target of Action
N-Vinyl-2-pyrrolidone (NVP) is a reactive, unsaturated co-monomer used in a variety of applications . It is primarily targeted towards the production of polymers, which are used as raw materials for pharmaceuticals, adhesives, paints, cosmetics, and many other chemical products . In the biomedical field, NVP has been found to increase the response of pluripotent cells to Bone Morphogenetic Protein 2 (BMP2), promoting their commitment to the osteoblastic lineage .
Mode of Action
NVP readily undergoes polymerization under the action of heat or an initiator . The polymerization of NVP is a radical process, where the vinyl group of NVP opens up and reacts with another NVP molecule to form a polymer chain . This polymerization can be controlled by chain transfer agents, such as thiols, to synthesize amphiphilic oligomers of NVP for pharmacological purposes .
Biochemical Pathways
NVP can be synthesized from succinic acid, a biorefinery platform chemical . The process involves the synthesis of N-(2-hydroxyethyl)-2-pyrrolidone (HEP) from γ-butyrolactone (GBL) and monoethanolamine (MEA), followed by the vapor-phase dehydration of HEP to NVP . The reaction is catalyzed by alkali (or alkaline earth) metal oxides–SiO2 .
Pharmacokinetics
Its polymer, polyvinylpyrrolidone (pvp), has been used in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs . PVP-based amorphous solid dispersions have been shown to enhance the physicochemical properties of drugs, leading to improved therapeutic efficacy .
Result of Action
Upon inhalation, NVP was found to be carcinogenic in rats, with liver tumor formation starting at relatively low concentrations . It’s important to note that nvp can rightfully be regarded and treated as a non-genotoxic carcinogen, and threshold approaches to the assessment of this chemical are supported .
Action Environment
The environment plays a significant role in the action of NVP. For instance, water content in the reaction system greatly impacts the catalyst activity and selectivity during the synthesis of NVP . Moreover, the amorphous particles prepared from NVP led to a faster drug dissolution and were more stable in the presence of moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Vinyl-2-pyrrolidone is synthesized through the vinylation of 2-pyrrolidone. The process involves the base-catalyzed reaction of 2-pyrrolidone with acetylene. The reaction typically occurs under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves several steps:
Synthesis of 2-pyrrolidone: This is achieved by treating γ-butyrolactone with ammonia.
Vinylation: The 2-pyrrolidone is then reacted with acetylene in the presence of a base catalyst to introduce the vinyl group.
Chemical Reactions Analysis
Types of Reactions: N-Vinyl-2-pyrrolidone undergoes various chemical reactions, including:
Polymerization: It readily polymerizes to form polyvinylpyrrolidone.
Hydrolysis: It can hydrolyze under acidic or basic conditions.
Radical Reactions: It participates in radical polymerization reactions.
Common Reagents and Conditions:
Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN).
Hydrolysis: Conducted in the presence of acids or bases.
Major Products:
Polyvinylpyrrolidone: The primary product formed through polymerization.
Hydrolyzed derivatives: Formed through hydrolysis reactions.
Scientific Research Applications
N-Vinyl-2-pyrrolidone has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers.
Biology: Employed in the stabilization of aqueous dispersions and as a component in hydrogels.
Medicine: Utilized in drug delivery systems and as a plasma expander.
Industry: Applied in the production of adhesives, coatings, and inks
Comparison with Similar Compounds
2-Pyrrolidone: A precursor in the synthesis of N-Vinyl-2-pyrrolidone.
Methylpyrrolidone: Another pyrrolidone derivative with similar properties.
Polyvinylpyrrolidone: The polymer form of this compound
Uniqueness: this compound is unique due to its ability to polymerize and form polyvinylpyrrolidone, a polymer with exceptional solubility, biocompatibility, and versatility. This makes it highly valuable in various applications, from pharmaceuticals to industrial products .
Properties
IUPAC Name |
1-ethenylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-7-5-3-4-6(7)8/h2H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNWPMSKXPGLAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Record name | 1-VINYL-2-PYRROLIDONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-39-8, 109412-11-5 | |
Record name | Poly(vinylpyrrolidone) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9003-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Pyrrolidinone, 1-ethenyl-, trimer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=109412-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2021440 | |
Record name | Vinylpyrrolidone | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2021440 | |
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Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Polyvinylpyrrolidone is a white powder. Compatible with a wide range of hydrophilic and hydrophobic resins. (NTP, 1992), Liquid; NKRA, White or nearly white powder, Clear to light straw colored liquid; [HSDB], White solid or aqueous solution; hygroscopic; [Hawley] Odorless; [HSDB] Beige powder; [MSDSonline], White odorless powder; [Alfa Aesar MSDS], COLOURLESS-TO-YELLOW LIQUID., White powder. | |
Record name | POLYVINYLPYRROLIDONE | |
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Record name | 2-Pyrrolidinone, 1-ethenyl- | |
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Record name | POLYVINYLPYRROLIDONE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | N-Vinyl-2-pyrrolidone | |
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Record name | 1-VINYL-2-PYRROLIDONE | |
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Boiling Point |
90-93 °C, 96 °C @ 14 mm Hg; 193 °C @ 400 mm Hg, at 1.3kPa: 90-93 °C, 194 °F | |
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Record name | 2-PYRROLIDINONE,1-ETHENYL- | |
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Record name | 1-VINYL-2-PYRROLIDONE | |
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Flash Point |
95 °C, 100.5 °C (213 °F) open cup, 95 °C closed cup, 93 °C, 199.4 °F | |
Record name | N-Vinyl-2-pyrrolidone | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Soluble, Soluble in water and in ethanol. Insoluble in ether, Sol in water giving a colloidal soln; practically insol in ether; sol in alcohol, chloroform, Sol in chlorinated hydrocarbons, amines, nitro paraffins, lower wt fatty acids, Soluble in water and many organic solvents, In water, 5.2X10+4 mg/L @ 25 °C /Estimated/, Solubility in water: very good | |
Record name | POLYVINYLPYRROLIDONE | |
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Record name | Povidone | |
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URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
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Density |
1.23 to 1.29 (NTP, 1992), 1.23-1.29, 1.04 @ 24 °C/4 °C, Relative density (water = 1): 1.04, 1..04 | |
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Vapor Density |
Relative vapor density (air = 1): 3.83, 3.83 | |
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Vapor Pressure |
0.1 [mmHg], 1.1X10-11 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 20 °C: 12, 0.09 mmHg | |
Record name | N-Vinyl-2-pyrrolidone | |
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URL | https://www.osha.gov/chemicaldata/727 | |
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Mechanism of Action |
Povidone-iodine is a water-soluble complex that mediates a bactericidal or virucidal action following the gradual liberation of free iodine from the complex at the application site to react with the pathogen. Please refer to the drug entry for [DB06812] for the full mechanism of action of the complex., ONE OF MAJOR PROPERTIES OF PVP IS ITS PHYSIO-CHEMICAL BEHAVIOR, WHICH IS... COMPARABLE TO THAT OF SERUM ALBUMEN... THUS IT FIXES & TRANSPORTS WATER AS WELL AS THE PRODUCTS FIXED BY SERUM ALBUMEN... IT CAN ALSO CARRY SUCH SUBSTANCES AS UREA, CREATININE, LACTOFLAVIN, COLORING MATTERS, HORMONES, & GLUCOSE. | |
Record name | Povidone | |
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Record name | POLYVINYLPYRROLIDONE | |
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Color/Form |
Faintly yellow solid, WHITE TO CREAMY WHITE POWDER, White, free-flowing, amorphous powder or aqueous solution, Clear to light straw colored liquid | |
CAS No. |
9003-39-8, 88-12-0, 25249-54-1, 88-12-0; 9003-39-8 (homopolymer) | |
Record name | POLYVINYLPYRROLIDONE | |
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Record name | N-Vinyl-2-pyrrolidone | |
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Record name | 2-Pyrrolidinone, 1-ethenyl- | |
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Record name | Povidone | |
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Record name | Pvpp | |
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Record name | N-Vinylpyrrolidone | |
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Record name | 2-Pyrrolidinone, 1-ethenyl- | |
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Record name | Vinylpyrrolidone | |
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Record name | 1-vinyl-2-pyrrolidone | |
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Record name | 2-Pyrrolidinone, 1-ethenyl-, homopolymer | |
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Record name | Povidone | |
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Record name | N-VINYLPYRROLIDINONE | |
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Record name | POLYVINYLPYRROLIDONE | |
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Record name | 2-PYRROLIDINONE,1-ETHENYL- | |
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Record name | 1-VINYL-2-PYRROLIDONE | |
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Record name | N-VINYL-2-PYRROLIDONE | |
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Melting Point |
13.9 °C, 13 °C, 57 °F | |
Record name | Povidone | |
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URL | https://www.drugbank.ca/drugs/DB11061 | |
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URL | https://www.osha.gov/chemicaldata/727 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is N-Vinyl-2-pyrrolidone (NVP) and what are its common applications?
A1: this compound (NVP) is a cyclic lactam that serves as a versatile monomer for producing a wide range of polymers. These polymers, often referred to as poly(this compound) (PVP), find applications in diverse fields such as medicine, pharmaceuticals, cosmetics, and various industrial processes due to their unique properties like high biocompatibility, water solubility, and film-forming capabilities.
Q2: How does NVP interact with other molecules at a molecular level?
A2: NVP primarily interacts with other molecules through its polar amide group. This group facilitates hydrogen bonding with water and other polar molecules. In the context of polymerization, the vinyl group of NVP undergoes radical polymerization, leading to the formation of PVP chains. [, , , , , , , ]
Q3: What are the key structural characteristics of NVP?
A3: * Molecular Formula: C6H9NO* Molecular Weight: 111.14 g/mol* Spectroscopic Data: * FTIR: Characteristic peaks for amide carbonyl (C=O) stretching around 1670-1690 cm-1 and N-H stretching around 3200-3500 cm-1. * ¹H NMR: Signals corresponding to protons in the vinyl group (5-6 ppm), pyrrolidone ring (1.5-4 ppm), and amide proton (around 7-8 ppm, dependent on solvent and hydrogen bonding). [, , , , , , ]
Q4: How does the presence of water influence the interaction of PVP with Cellulose Nanocrystals?
A4: Molecular dynamics simulations demonstrate that the presence of water weakens the interaction between PVP and cellulose nanocrystals. This is primarily because the water molecules form a solvation shell around both PVP and cellulose, hindering their direct interaction. []
Q5: Can NVP be used in the synthesis of block copolymers? If so, what are the advantages?
A5: Yes, NVP can be copolymerized with other monomers like propylene oxide [] and ε-caprolactone [] to form block copolymers. These copolymers combine the advantages of both monomers. For instance, PVP-b-PCL-b-PVP triblock copolymers exhibit amphiphilic properties and self-assemble into micelles in aqueous solutions, offering potential applications in drug delivery. [, ]
Q6: How does the modification of cellulose with NVP impact its properties?
A6: Grafting NVP onto cellulose through radical polymerization significantly improves its thermal stability and flame-retardant properties. The grafted PVP chains likely act as a barrier, hindering the diffusion of oxygen and volatile products during thermal decomposition. [, ]
Q7: Can NVP polymerization be catalyzed? What are the benefits of using Maghnite-H+ as a catalyst?
A7: Yes, Maghnite-H+, an Algerian montmorillonite clay, effectively catalyzes the cationic copolymerization of NVP with propylene oxide. This catalyst offers advantages such as low toxicity, easy separation from the polymer product, and regeneration capability upon heating. []
Q8: How does the concentration of NVP affect the grafting process in copolymer synthesis?
A8: The grafting ratio, a measure of the extent of grafting, typically increases with increasing NVP concentration up to a certain point. Beyond this optimal concentration, the grafting ratio may decrease, possibly due to increased viscosity hindering monomer diffusion or increased homopolymer formation. [, ]
Q9: How does the molecular weight of PVP influence its applications?
A9: The molecular weight of PVP significantly impacts its properties and applications. Low molecular weight PVPs are often used in pharmaceutical formulations for their good solubility and biocompatibility. In contrast, high molecular weight PVPs find use in applications like adhesives and thickeners due to their increased viscosity and film-forming ability. [, ]
Q10: Can you elaborate on the application of PVP-capped CdS nanocrystals in photocatalysis?
A10: PVP-capped CdS nanocrystals exhibit visible-light photocatalytic activity. The PVP capping helps control the size of the CdS nanocrystals, influencing their bandgap and photocatalytic efficiency. Smaller CdS nanocrystals with a blue-shifted bandgap demonstrate enhanced photocatalytic activity due to the quantum confinement effect. []
Q11: How does the incorporation of NVP into methacrylate-benzyl methacrylate copolymers affect their performance as pour point depressants?
A11: The introduction of NVP into methacrylate-benzyl methacrylate copolymers enhances their efficiency as pour point depressants for diesel fuel. The polar amide group of NVP improves the solubility and dispersity of wax crystals in diesel. Additionally, NVP facilitates hydrogen bonding with other polar substances in the fuel, further disrupting wax crystal formation and improving cold flow properties. []
Q12: How does the presence of specific additives influence the radical polymerization of NVP?
A13: The presence of specific additives can significantly impact the radical polymerization of NVP. For example, diethyl L-tartrate (L-EtTar) in toluene at low temperatures increases the polymerization yield and promotes the formation of isotactic-rich PVP, influencing the polymer's properties. []
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